molecular formula C29H31N3O4S B11678036 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11678036
M. Wt: 517.6 g/mol
InChI Key: DNXSIXAXZUNVSM-UHFFFAOYSA-N
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Description

2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the phenylethyl and dimethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the sulfanylidene group:

    Final coupling with N-phenylacetamide: This step involves the coupling of the intermediate with N-phenylacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: A simpler compound with similar structural features.

    N-Phenylacetamide: A related compound with a similar amide functional group.

    Imidazolidinone derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties, such as enhanced biological activity or stability, making it valuable for various applications.

Properties

Molecular Formula

C29H31N3O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C29H31N3O4S/c1-35-25-14-13-22(19-26(25)36-2)16-17-31-24(20-27(33)30-23-11-7-4-8-12-23)28(34)32(29(31)37)18-15-21-9-5-3-6-10-21/h3-14,19,24H,15-18,20H2,1-2H3,(H,30,33)

InChI Key

DNXSIXAXZUNVSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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